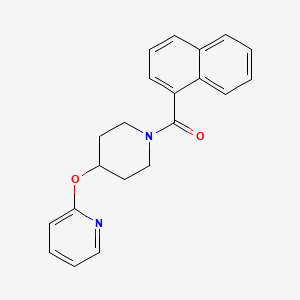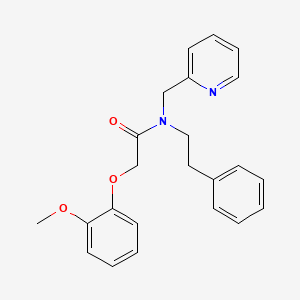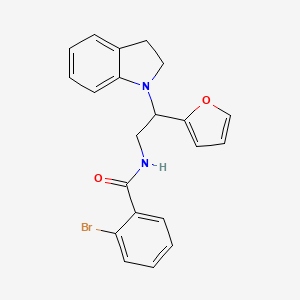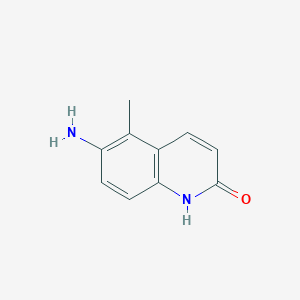
2-(Pyridin-4-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-4-yl)benzonitrile is a chemical compound with the molecular formula C12H8N2 and a molecular weight of 180.21 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-8H . This indicates that the molecule consists of a pyridine ring attached to a benzonitrile group.Chemical Reactions Analysis
This compound can participate in complex formation reactions. For instance, it has been used as a ligand to form metal (II) complexes . These complexes have been found to act as electrocatalysts for the hydrogen evolution reaction (HER) from water .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures.Scientific Research Applications
Biological Evaluation and Synthesis for Neurological Studies
Substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines, derivatives of 2-(Pyridin-4-yl)benzonitrile, have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds, particularly [18F] 12, show potential for imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Environmental and Industrial Applications
A bacterium isolated from Gandang Dewata Mountain, identified as Rhodococcus pyridinivorans, shows potential in hydrolyzing nitrile compounds, including benzonitrile. This bacterium can degrade nitriles into non-toxic compounds, presenting a significant role in environmental protection and potentially in synthesizing valuable pharmaceutical compounds (Sulistinah & Riffiani, 2018).
Therapeutic Potential in CNS Disorders
Novel allosteric modulators of metabotropic glutamate receptor subtype 5 (mGluR5) have been discovered, which may offer new treatments for central nervous system disorders, including anxiety and schizophrenia. These modulators showcase diverse modes of activity at mGluR5, including both positive and negative allosteric modulation. Specific compounds like 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683) and N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride (VU0360172) demonstrated promising results in rodent models, providing evidence for the chemical and functional diversity of mGluR5 ligands (Rodriguez et al., 2010).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
The primary targets of 2-(Pyridin-4-yl)benzonitrile are metal (II) complexes . These complexes are formulated as M2L2(SO4)2(H2O)6·H2O, where M represents different metal (II) ions . The ligand acts as a μ2-bridge linking two metal (II) centers .
Mode of Action
This compound interacts with its targets by forming one-dimensional chains, in which the ligand acts as a μ2-bridge linking two metal (II) centers . Different chains are connected by strong H bonds and π–π stacking interactions into a three-dimensional supramolecular architecture .
Biochemical Pathways
The compound is involved in the hydrogen evolution reaction (HER) from water . Among the three complexes, the Ni complex 1 and the Co complex 2 can act as the electrocatalysts for the HER from water .
Result of Action
The result of the compound’s action is the electrocatalysis of the hydrogen evolution reaction from water . The Co complex 2 shows better electrocatalytic activity .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure. For instance, the graphene cannot catalyze the HER; however, the complex 1/graphene composite shows similar electrocatalytic activity to complex 1 .
properties
IUPAC Name |
2-pyridin-4-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNCNJQHCKPAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((4-bromophenyl)sulfonyl)-N-(3,4-diethoxyphenethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2468381.png)


![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-phenylacetamide](/img/structure/B2468387.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2468390.png)

![2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B2468393.png)
![N-(2-(dimethylamino)ethyl)-1-ethyl-N-(4-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2468394.png)

![[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide](/img/no-structure.png)

![3-(4-chlorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2468402.png)